molecular formula C5H5N3O4 B7762047 methyl 3-nitro-1H-pyrazole-5-carboxylate

methyl 3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B7762047
M. Wt: 171.11 g/mol
InChI Key: OTINMTPELZSAPX-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrazole-5-carboxylate (CAS 1008112-06-8) is a versatile heterocyclic building block of high value in organic synthesis and medicinal chemistry research. This compound features both a nitro group and a carboxylate ester on a pyrazole core, a structure that allows for versatile chemical transformations and the construction of more complex molecular architectures . Its primary research application is as a key synthetic intermediate. The distinct functional groups on the pyrazole ring serve as handles for regioselective reactions, enabling researchers to efficiently create diverse chemical libraries. Recent scientific literature highlights the use of similar nitropyrazole carboxylates in intramolecular cyclization strategies to synthesize novel fused heterocyclic systems, such as pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones . These complex scaffolds are then evaluated for potential biological activities, including antibacterial and cytotoxic properties, providing valuable leads for drug discovery programs . As a reagent, it is typically supplied with a purity of >96% . Proper handling is essential; similar nitropyrazole compounds are classified as harmful and may cause skin and eye irritation . Always consult the product's Safety Data Sheet (SDS) before use. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 3-nitro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINMTPELZSAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl2\text{SOCl}_2) is a widely employed reagent for converting carboxylic acids to methyl esters via acid chloride intermediates. In the context of methyl 3-nitro-1H-pyrazole-5-carboxylate synthesis, this method achieves yields exceeding 90% under optimized conditions.

Variants and Optimizations

  • Low-Temperature Adaptation : Adding SOCl2\text{SOCl}_2 at 0°C minimizes side reactions, achieving 89.3% yield in 2 hours.

  • Catalytic DMF : Introducing dimethylformamide (DMF) (0.05 mL) accelerates acyl chloride formation, enabling quantitative yields at 70°C in 4 hours.

Sulfuric Acid-Catalyzed Esterification

Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) serves as a Brønsted acid catalyst, protonating the carboxylic acid to facilitate nucleophilic substitution by methanol. This method avoids hazardous SOCl2\text{SOCl}_2 but requires careful temperature control.

Standard Protocol

  • Substrate : 3-Nitro-1H-pyrazole-5-carboxylic acid (1.00 g, 6.37 mmol)

  • Solvent : Methanol (20 mL)

  • Catalyst : H2SO4\text{H}_2\text{SO}_4 (2 mL)

  • Conditions : 65°C, overnight (12–16 hours)

  • Yield : 95% (1.04 g)

Mechanistic Insights :
Protonation of the carboxylic acid increases electrophilicity at the carbonyl carbon, enabling methanol to act as a nucleophile. The reaction’s exothermic nature necessitates gradual heating to prevent decomposition.

Scalability and Purification

  • Industrial Adaptation : Larger batches (e.g., 69.75 g scale) use reflux conditions with 81% yield after 18 hours.

  • Purification : Silica gel chromatography (DCM:MeOH, 90:8:2) or recrystallization (diethyl ether/hexane) achieves >99% purity.

Comparative Analysis of Esterification Methods

Parameter Thionyl Chloride Sulfuric Acid
Yield 89–95%81–95%
Reaction Time 2–16 hours5–18 hours
Temperature 70–80°C65–70°C
Byproducts HCl gasWater
Safety Considerations Corrosive, toxic fumesLess hazardous

Trade-offs :

  • Thionyl Chloride : Higher yields and faster reactions but requires rigorous safety measures for HCl handling.

  • Sulfuric Acid : Safer and scalable but slower, with marginally lower yields in non-optimized setups.

Advanced Methodologies and Innovations

Solvent-Free Esterification

Emerging approaches explore solvent-free conditions to reduce waste and improve atom economy. Preliminary studies using microwave-assisted synthesis report 85% yield in 30 minutes, though scalability remains untested.

Enzymatic Catalysis

Lipase-catalyzed esterification offers an eco-friendly alternative, albeit with lower efficiency (50–60% yield). Immobilized enzymes (e.g., Candida antarctica lipase B) show promise for niche applications requiring mild conditions.

Industrial-Scale Production and Challenges

Bulk Synthesis Protocols

  • Typical Scale : 1–100 kg batches

  • Purity Specifications : ≥99% (HPLC) for pharmaceutical use

  • Packaging : Fiber drums, super sacks (1 ton capacity)

Chemical Reactions Analysis

Types of Reactions

methyl 3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

methyl 3-nitro-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate

  • Structure : 1-methyl substitution at the pyrazole nitrogen, 3-nitro, and 5-ethyl ester groups.
  • Synthesis : Prepared via alkylation of ethyl 3-nitro-1H-pyrazole-5-carboxylate with methyl iodide, yielding 61% product .
  • Key Differences :
    • The N-methyl group eliminates tautomerism, altering hydrogen-bonding patterns.
    • Ethyl ester increases lipophilicity compared to the methyl ester in the parent compound.
    • NMR shows a singlet at δ 7.54 ppm for the pyrazole proton and a methyl triplet at δ 1.33 ppm .

Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

  • Structure: Amino (-NH₂) at position 5 and methyl ester at position 3.
  • Synthesis : Obtained via catalytic hydrogenation of methyl 3-nitro-1H-pyrazole-5-carboxylate .
  • Key Differences: The amino group is electron-donating, enhancing nucleophilic reactivity. Exhibits dual tautomerism (T3 and T5 forms) in solution, with melting points ranging from 116–142°C . Used as a precursor for heterocyclic drug candidates.

Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate

  • Structure : Methyl substituent at position 3 and ethyl ester at position 5.
  • Applications : A pesticide intermediate with 98% purity .
  • Key Differences :
    • Lacks the nitro group, reducing electrophilic character.
    • Higher solubility in organic solvents due to the ethyl ester.

Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate

  • Structure : Positional isomer with nitro at position 5 and ester at position 3 (CAS: 34334-96-8) .
  • Key Differences :
    • Altered electronic distribution: Nitro at position 5 directs electrophilic substitution to position 4.
    • Reduced steric hindrance compared to the parent compound.

Methyl 1-(Difluoromethyl)-3-Nitro-1H-Pyrazole-5-Carboxylate

  • Structure : Difluoromethyl (-CHF₂) at position 1.
  • Key Differences: Fluorine atoms enhance metabolic stability and lipophilicity.

Comparative Data Table

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Applications Reference
This compound 3-NO₂, 5-COOCH₃ 171.11 148 Tautomer T5, synthesis intermediate
Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate 1-CH₃, 3-NO₂, 5-COOCH₂CH₃ 185.14* N/A N-substituted, 61% yield
Methyl 5-amino-1H-pyrazole-3-carboxylate 5-NH₂, 3-COOCH₃ 126.11* 116–142 Dual tautomerism, reduced nitro
Ethyl 3-methyl-1H-pyrazole-5-carboxylate 3-CH₃, 5-COOCH₂CH₃ 154.17* N/A Pesticide intermediate, 98% purity
Ethyl 5-nitro-1H-pyrazole-3-carboxylate 5-NO₂, 3-COOCH₂CH₃ 185.14* N/A Positional isomer
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate 1-CHF₂, 3-NO₂, 5-COOCH₃ 209.12* N/A Fluorinated, discontinued

*Molecular weights calculated from molecular formulas.

Q & A

Q. What are the established synthetic methodologies for preparing methyl 3-nitro-1H-pyrazole-5-carboxylate, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of a precursor pyrazole ring. For example, nitration at the 3-position can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions. Ethanol or acetic acid is often used as a solvent to stabilize intermediates. Critical parameters include:
  • Temperature control : Excessive heat can lead to over-nitration or decomposition.
  • Stoichiometry : A 1.2–1.5 molar ratio of nitrating agent to precursor ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound, and what diagnostic spectral signatures should be identified?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The pyrazole ring protons (H-1 and H-4) appear as doublets between δ 6.5–7.5 ppm. The methyl ester group shows a singlet at δ 3.8–4.0 ppm.
  • ¹³C NMR : The nitro group deshields adjacent carbons, with C-3 appearing at ~145 ppm. The ester carbonyl resonates at ~165 ppm.
  • IR Spectroscopy : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 185.14 g/mol for C₅H₅N₃O₄) .

Advanced Research Questions

Q. How can researchers address conflicting reports on the biological activity of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. To resolve discrepancies:
  • Standardize bioassays : Use identical cell lines (e.g., HeLa for anticancer studies) and controls.
  • Comparative SAR analysis : Compare substituent effects (e.g., nitro vs. amino groups at C-3) using a consistent assay platform. For example, replacing the nitro group with an amino group (via reduction) may enhance antimicrobial activity but reduce cytotoxicity .
  • Statistical validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability .

Q. What advanced computational and crystallographic methods are recommended for elucidating the electronic structure and intermolecular interactions of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for structure refinement. Key steps include:
  • Data collection at 100 K to minimize thermal motion.
  • Hydrogen bonding analysis (e.g., nitro-oxygen interactions with adjacent molecules).
  • Mercury Software : Visualize packing patterns and void spaces to predict solubility and stability.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and predict reactivity in substitution reactions .

Q. What experimental strategies can be employed to investigate the regioselectivity of functionalization reactions involving this compound?

  • Methodological Answer :
  • Isotopic labeling : Introduce deuterium at specific positions to track substitution pathways.
  • Competitive reaction studies : Compare reactivity of C-4 vs. C-5 positions under identical conditions (e.g., Pd-catalyzed cross-coupling).
  • In situ monitoring : Use HPLC or Raman spectroscopy to detect intermediates during nitration or ester hydrolysis .

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